

Application Note: Fabrication of High-Efficiency Organic Photovoltaics Using Phenazine-Based Acceptors

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Compound of Interest

Compound Name: 11,12-Dimethyldibenzo[a,c]phenazine
Cat. No.: B344322

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Rationale and Mechanistic Grounding

The rapid evolution of bulk heterojunction organic solar cells (BHJ OSCs) has been largely driven by the development of non-fullerene acceptors (NFAs). While fused-ring NFAs (such as the Y6 family) have achieved remarkable power conversion efficiencies (PCEs), their complex, multi-step synthesis inherently limits commercial scalability.

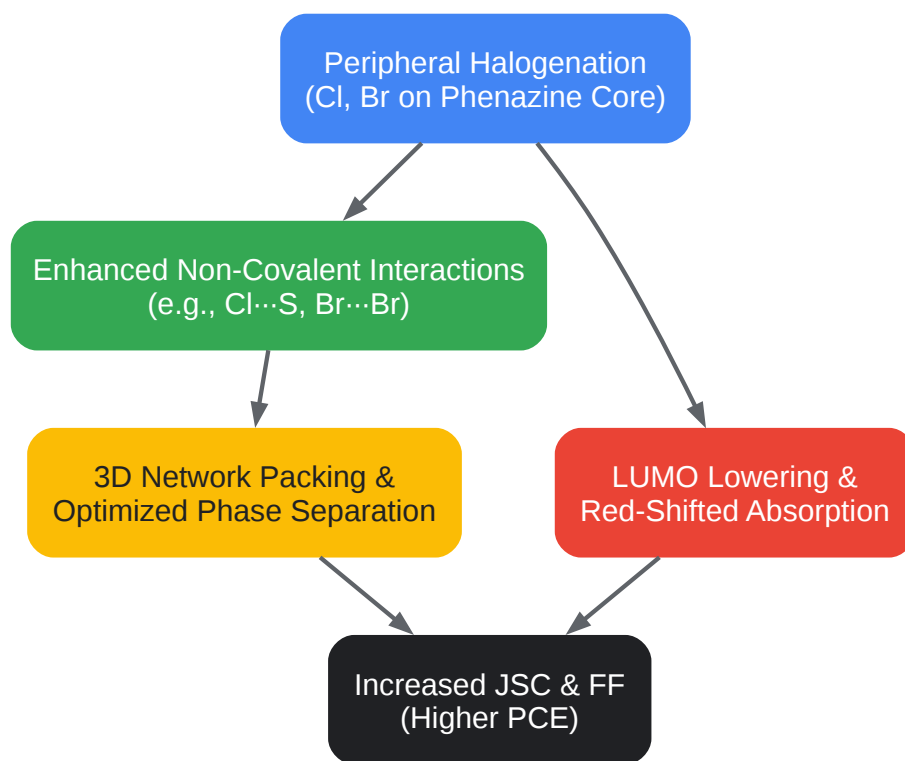
Phenazine-based non-fused ring electron acceptors (NFREAs) have emerged as a highly disruptive alternative. The phenazine core—a rigid, electron-deficient heterocycle—offers exceptional synthetic simplicity while maintaining the strong intermolecular

stacking required for efficient charge transport[1].

The Causality of Halogenation in Phenazine Cores

The strategic introduction of halogen atoms (chlorine or bromine) to the phenazine core or its peripheral units is the primary mechanism for tuning the optoelectronic properties of these acceptors[2].

- Morphological Control: Halogenation induces strong non-covalent interactions (e.g., Cl \cdots S, Br \cdots Br). For instance, core bromination in the PA-2Br acceptor shifts the molecular arrangement from a 2D step-like packing to a highly ordered, tight 3D network, significantly enhancing electron mobility[3].
- Energy Level Alignment: The electron-withdrawing nature of halogens lowers the Lowest Unoccupied Molecular Orbital (LUMO), effectively red-shifting the absorption spectrum into the near-infrared (NIR) region. This enables ultra-narrow bandgaps (e.g., absorption onsets >1000 nm), which is critical for photon harvesting in both opaque and transparent OPVs[3] [4].



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Mechanistic impact of phenazine core halogenation on OPV performance.

Quantitative Performance Synthesis

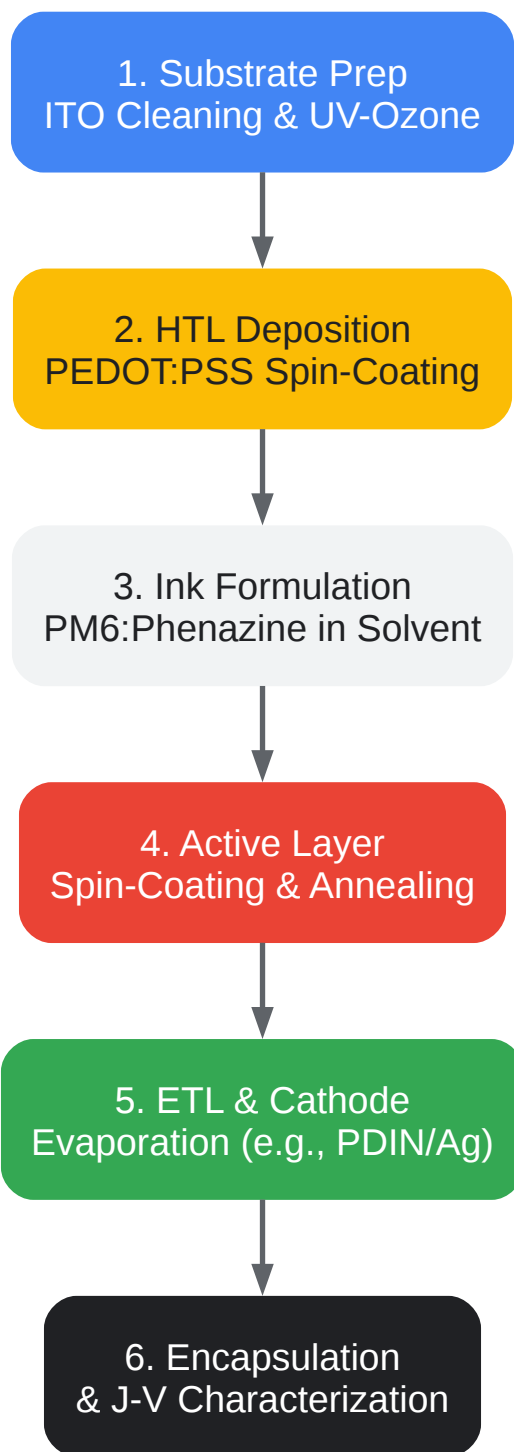
The table below summarizes the structure-property relationships and photovoltaic performance of state-of-the-art phenazine-based acceptors.

Acceptor	Core Structure	Modification	PCE (%)	Optical/Morphological Impact	Ref.
FQ-4Cl	Phenazine	Terminal Chlorination	10.11	Better balanced carrier mobility, suitable phase separability.	[4]
NA9	Benzo[b]phenazine	Non-halogenated	11.66	Baseline 2D packing, moderate charge transport.	[2]
NA10	Benzo[b]phenazine	Chlorination	15.65	Improved molecular packing and charge extraction.	[2]
NA11	Benzo[b]phenazine	Bromination	16.64	Enhanced charge transport via peripheral bromination.	[2]
PA-2Br	Phenazine	Core Bromination	13.70	Tight 3D network packing, ultra-narrow bandgap (1041 nm).	[3]
Benzo[a]phenazine	Benzo[a]phenazine	Isomerization chlorination	20.17	Large electronic coupling,	[5]

processable
in non-
halogenated
solvents.

Self-Validating Fabrication Protocol

The following protocol details the fabrication of a conventional BHJ OSC utilizing a polymer donor (e.g., PM6) and a phenazine-based acceptor (e.g., FQ-4Cl). Every step is paired with its underlying causality and a validation checkpoint to ensure reproducibility.



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Workflow for fabricating phenazine-based organic photovoltaics.

Phase 1: Substrate Preparation and Hole Transport Layer (HTL)

Step 1.1: ITO Cleaning

- Procedure: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in deionized water (with 2% Hellmanex detergent), pure deionized water, acetone, and isopropanol for 15 minutes each. Dry with a stream of high-purity .
- Causality: Sequential sonication removes organic and inorganic particulate contaminants. Acetone removes organic residues, while isopropanol ensures spot-free drying without leaving solvent marks.

Step 1.2: Surface Activation

- Procedure: Treat the cleaned ITO substrates with UV-Ozone for 15 minutes immediately prior to HTL deposition[6].
- Causality: UV-Ozone treatment increases the work function of the ITO (facilitating hole extraction) and drastically improves the surface wettability for aqueous solutions.
- Validation Check: A drop of deionized water placed on the treated ITO should exhibit a contact angle of , spreading almost instantly.

Step 1.3: PEDOT:PSS Deposition

- Procedure: Filter PEDOT:PSS (Al 4083) through a 0.45 μm PES syringe filter. Spin-coat onto the ITO at 3000 rpm for 30 seconds. Anneal the substrates in ambient air at 150 $^{\circ}\text{C}$ for 15 minutes.
- Causality: Filtration removes micro-aggregates that cause electrical shorts. Thermal annealing drives off residual water, preventing moisture-induced degradation of the subsequent active layer.

Phase 2: Active Layer Formulation and Deposition

Step 2.1: Ink Formulation

- Procedure: In a nitrogen-filled glovebox (

and

ppm), dissolve the polymer donor (PM6) and the phenazine acceptor (e.g., FQ-4Cl) in anhydrous chloroform at a 1:1.2 weight ratio to a total concentration of 16 mg/mL. Add 0.5% v/v 1-chloronaphthalene (1-CN) as a solvent additive. Stir at 40 °C for 2 hours.

- Causality: Chloroform provides excellent solubility for both components. The high-boiling-point 1-CN acts as a plasticizer; its differential evaporation rate extends the crystallization time of the phenazine acceptor, promoting the formation of nanoscale interpenetrating networks essential for exciton dissociation.

Step 2.2: Spin-Coating and Annealing

- Procedure: Spin-coat the active layer ink onto the PEDOT:PSS coated substrates at 2500 rpm for 30 seconds. Subsequently, perform thermal annealing (TA) at 100 °C for 10 minutes.
- Causality: TA provides the thermal energy required for the polymer chains and phenazine molecules to undergo structural relaxation, enhancing stacking and phase purity.
- Validation Check: The resulting film should be optically uniform without comet streaks. A UV-Vis absorption scan of a dummy glass substrate coated with the same blend should confirm the presence of the characteristic phenazine NIR peak (e.g., ~800-850 nm for FQ-4Cl).

Phase 3: Electron Transport Layer (ETL) and Cathode Deposition

Step 3.1: ETL Spin-Coating

- Procedure: Dissolve PDIN (an amine-functionalized small molecule) in methanol (with 0.25% v/v acetic acid) at a concentration of 1.5 mg/mL. Spin-coat onto the active layer at 3000 rpm

for 30 seconds.

- Causality: PDIN lowers the work function of the top electrode, creating an ohmic contact for efficient electron extraction. The orthogonal solvent (methanol) ensures the underlying active layer is not dissolved.

Step 3.2: Cathode Evaporation

- Procedure: Transfer the devices to a high-vacuum thermal evaporator (base pressure Torr). Deposit 100 nm of Silver (Ag) at a rate of 1.0–1.5 Å/s through a shadow mask.
- Causality: High vacuum prevents the oxidation of the depositing metal and ensures a pristine interface between the ETL and the cathode.
- Validation Check: Post-evaporation, the Ag electrodes should appear highly reflective and mirror-like. Milky or cloudy electrodes indicate poor vacuum or moisture contamination.

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